Cas no 1708199-39-6 (4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole)
![4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole structure](https://ja.kuujia.com/scimg/cas/1708199-39-6x500.png)
4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole 化学的及び物理的性質
名前と識別子
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- 4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole
- 1,2,3-Thiadiazole, 4-(2,4-dichlorophenyl)-5-(ethylsulfonyl)-
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- インチ: 1S/C10H8Cl2N2O2S2/c1-2-18(15,16)10-9(13-14-17-10)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
- InChIKey: SUEUJQASJDLOLT-UHFFFAOYSA-N
- ほほえんだ: S1C(S(CC)(=O)=O)=C(C2=CC=C(Cl)C=C2Cl)N=N1
4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509772-1g |
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1,2,3-thiadiazole |
1708199-39-6 | 97% | 1g |
$505 | 2023-02-17 |
4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazoleに関する追加情報
Professional Introduction to Compound with CAS No. 1708199-39-6 and Product Name: 4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole
The compound with the CAS number 1708199-39-6 and the product name 4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of thiadiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a 2,4-dichlorophenyl group and an ethanesulfonyl moiety, contribute to its unique chemical properties and biological interactions.
In recent years, thiadiazole derivatives have been extensively studied for their pharmacological effects. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The 4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole structure is particularly intriguing due to its ability to interact with various biological targets. The dichlorophenyl group enhances the lipophilicity of the molecule, facilitating its penetration through biological membranes, while the ethanesulfonyl group contributes to its binding affinity and stability.
One of the most compelling aspects of this compound is its potential in oncology research. Thiadiazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The specific arrangement of substituents in 4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole allows it to mimic natural substrates or inhibitors of these enzymes, thereby disrupting critical signaling pathways in cancer cells. Preliminary studies have indicated that this compound can selectively inhibit certain kinases without significant toxicity to normal cells.
The synthesis of 4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the dichlorophenyl group is typically achieved through chlorination reactions, while the ethanesulfonyl group is incorporated via sulfonylation techniques. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
Recent advancements in computational chemistry have further enhanced the understanding of the pharmacological properties of thiadiazole derivatives. Molecular modeling studies have revealed that the interaction between 4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole and its target proteins is governed by specific hydrogen bonding networks and hydrophobic interactions. These insights have guided the design of analogs with improved binding affinities and selectivity.
The potential therapeutic applications of this compound extend beyond oncology. Research has suggested that it may also be effective against inflammatory diseases and viral infections. The ability of thiadiazole derivatives to modulate immune responses has been particularly noteworthy. By targeting key inflammatory pathways, compounds like 4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole could offer novel treatments for conditions such as rheumatoid arthritis and autoimmune disorders.
In conclusion,4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole represents a promising candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for investigating new therapeutic strategies. As research continues to uncover additional insights into its mechanisms of action,this compound holds significant potential for improving human health outcomes.
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